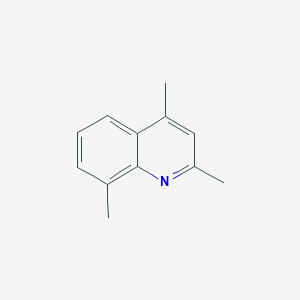

2,4,8-Trimethylquinoline

Overview

Description

2,4,8-Trimethylquinoline is a chemical compound that belongs to the quinoline family, characterized by a heterocyclic aromatic structure with a nitrogen atom in the ring. Although the provided papers do not directly discuss this compound, they do provide insights into similar trimethylquinoline derivatives and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of trimethylquinoline derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of a 4-chloro-2,7,8-trimethylquinoline derivative was achieved through the reaction of 4-chloro-2,7,8-trimethylquinoline with a benzoquinone derivative, followed by in situ oxidation with sodium nitrite . This suggests that similar methods could potentially be applied to synthesize this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of trimethylquinoline derivatives is often elucidated using X-ray diffraction, which provides precise information about the arrangement of atoms within the molecule . Additionally, computational methods such as density functional theory (DFT) and Hartree–Fock (HF) calculations are used to optimize the molecular geometry and compare it with experimental data . These techniques could be used to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Trimethylquinoline derivatives can participate in various chemical reactions due to their reactive sites. For example, the interaction of a methoxyquinoline derivative with DNA bases was investigated using the electrophilicity-based charge transfer (ECT) method, indicating that these compounds can engage in nucleophilic and electrophilic interactions . This implies that this compound may also undergo similar reactions with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylquinoline derivatives can be studied through experimental techniques and theoretical calculations. For instance, the thermodynamic properties, molecular electrostatic potential (MEP) distribution, frontier molecular orbitals (FMOs), Fukui functions, and net charge analysis provide insights into the reactivity and stability of these compounds . Additionally, the inhibitory action of a trimethoxyquinazoline derivative on cyclic GMP phosphodiesterase suggests potential biological activity, which could be relevant for this compound as well .

Scientific Research Applications

Toxicology and Carcinogenic Studies : 1,2-Dihydro-2,2,4-Trimethylquinoline, a derivative of quinoline and related to 2,4,8-Trimethylquinoline, is used as an antioxidant in rubbers and latexes. Studies have assessed its carcinogenic potential, particularly through dermal exposure, and examined nonneoplastic skin lesions, liver lesions, and renal tubule adenoma in rats and mice (National Toxicology Program technical report series, 1997).

Antioxidant Application in Animal Feed : Ethoxyquin, structurally similar to this compound, is used to protect animal feed against lipid peroxidation. Its safety and potential harmful effects on animals and humans have been evaluated, including studies on its metabolism and oxidation products (Blaszczyk et al., 2013).

Genotoxic Effects : Studies on ethoxyquin, a compound related to this compound, have shown DNA damage in human lymphocytes. This highlights the potential genotoxic effects of compounds within this chemical family (Blaszczyk, 2006).

Fluorimetric Properties : Research on 1,2-Dihydro-2,2,4-Trimethylquinoline has characterized its fluorescence emission, highlighting its potential use in analytical chemistry, particularly in the detection of polymer degradation (Moldovan et al., 2006).

Comparative Analysis of Cytotoxic and Genotoxic Effects : Comparative studies on derivatives of this compound, like 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline, have explored their cytotoxic, genotoxic, and antioxidant activities on human lymphocytes. This research is crucial for understanding the safety profile of these compounds (Blaszczyk & Skolimowski, 2006).

Synthesis and Potential Applications : The synthesis of derivatives like 4,7-Dimethylquinoline-2-carboxaldehyde from 2,4,7-Trimethylquinoline has been explored for potential industrial and medical applications. These compounds are tested for their anticancer properties and activity against HIV (Aydemir & Kaban, 2018).

Free Radical Formation : Studies on ethoxyquin have revealed its free radical formation, which is crucial for understanding its antioxidant mechanism and potential implications in food chemistry and biology (Skaare & Henriksen, 1975).

C–N Bond Formation in Organic Synthesis : Research has been conducted on C,N-linked dimeric derivatives of 1,2-Dihydro-2,2,4-Trimethylquinolines, showcasing the role of silver ions in facilitating C–N bond formation. This has implications in organic synthesis and pharmaceutical development (Fotie et al., 2012).

Cytotoxicity and Genotoxicity in Food Safety : The potential cytotoxic and genotoxic effects of ethoxyquin, related to this compound, have been reviewed, highlighting its implications in food safety and possible biological consequences (Blaszczyk & Skolimowski, 2015).

Drug Development and Biological Activity : The development of drugs incorporating 8-hydroxyquinoline, similar to this compound, for various diseases including cancer, has been reviewed. These compounds exhibit antimicrobial, anticancer, and antifungal effects, indicating their broad therapeutic potential (Saadeh et al., 2020).

Photophysical Properties and DNA Binding : A study on a Zn (II) complex based on 8-hydroxyquinoline demonstrates its photophysical properties and DNA binding capabilities, suggesting applications in biochemistry and molecular biology (Huo et al., 2015).

Metabolism and Excretion : Research on the absorption, distribution, metabolism, and excretion of 1,2-Dihydro-2,2,4-Trimethylquinoline in rats provides insights into its pharmacokinetic profile, crucial for understanding its toxicity and potential therapeutic applications (Ioannou et al., 1987).

Mechanism of Action

Mode of Action

The combes quinoline synthesis, a common method for preparing quinoline compounds, involves the condensation of anilines with β-diketones to form substituted quinolines . The reaction mechanism undergoes three major steps, including the protonation of the oxygen on the carbonyl in the β-diketone, a nucleophilic addition reaction with the aniline, and an E2 mechanism .

Pharmacokinetics

The compound’s molecular weight is 1712383 , which is within the range generally favorable for oral bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,8-Trimethylquinoline. For instance, the compound’s phase change data, such as its triple point temperature and normal boiling temperature , can provide insights into its stability under different environmental conditions.

properties

IUPAC Name |

2,4,8-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPYNUQREMCVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171574 | |

| Record name | 2,4,8-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18441-61-7 | |

| Record name | 2,4,8-Trimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18441-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,8-Trimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018441617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,8-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,8-trimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,8-TRIMETHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEH3I9HX4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

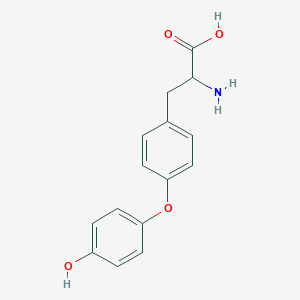

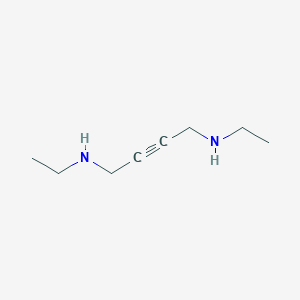

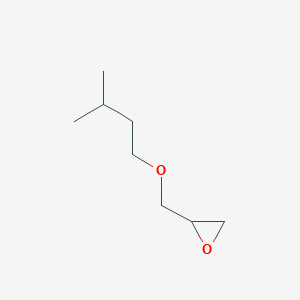

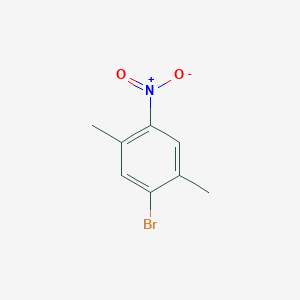

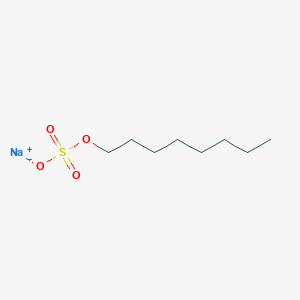

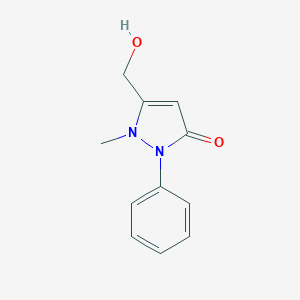

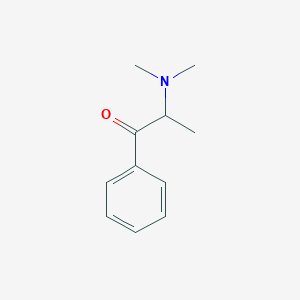

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of 2,4,8-Trimethylquinoline impact the development of remediation strategies for uncontrolled landfills?

A1: The identification of this compound in the landfill leachate and soil [] emphasizes the complex chemical composition of such sites. This finding highlights the need for comprehensive analysis beyond common contaminants. Remediation strategies should consider the presence of such compounds, their potential toxicity, and persistence in the environment. Further research on bioremediation techniques, specifically targeting this compound and similar compounds, could be beneficial for effective site cleanup and risk mitigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)